

Basolite F300: A Comprehensive Technical Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Basolite F300**

Cat. No.: **B12053979**

[Get Quote](#)

An in-depth analysis of the synthesis, characterization, and applications of the metal-organic framework **Basolite F300**, with a focus on its emerging role in advanced drug delivery systems.

Introduction

Basolite F300, a commercial iron(III) benzene-1,3,5-tricarboxylate (Fe-BTC) metal-organic framework (MOF), has garnered significant attention within the scientific community.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its unique properties, including a high surface area, large pore volume, and the presence of accessible metal sites, make it a versatile platform for a range of applications, from gas storage and separation to catalysis.[\[2\]](#)[\[5\]](#) More recently, the biocompatibility and tunable nature of iron-based MOFs have positioned **Basolite F300** as a promising candidate for advanced drug delivery systems.[\[6\]](#)[\[7\]](#) This technical guide provides a comprehensive review of the existing research on **Basolite F300**, summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes to serve as a valuable resource for researchers, scientists, and professionals in drug development.

While the precise crystal structure of the commercial **Basolite F300** is not fully defined, it is widely considered to be structurally similar to the well-characterized MIL-100(Fe).[\[2\]](#) It exhibits a semi-amorphous nature with nanocrystalline domains.[\[2\]](#) This guide will draw upon data from both **Basolite F300** and its structural analogue, MIL-100(Fe), to provide a thorough overview.

Physicochemical Properties of Basolite F300

The performance of **Basolite F300** in any application is intrinsically linked to its physical and chemical properties. A summary of key quantitative data reported in the literature is presented below.

Property	Reported Value(s)	Units	Reference(s)
BET Surface Area	685 - 1600	m ² /g	[2][3]
Pore Volume	~0.6 - 0.9	cm ³ /g	[2]
Bulk Density	0.16 - 0.35	g/cm ³	
Molecular Formula	C ₉ H ₃ FeO ₆	[8]	
Molecular Weight	262.96	g/mol	
Thermal Stability	Up to 280-300	°C	[2]

Synthesis and Activation of Basolite F300

Several methods have been reported for the synthesis of **Basolite F300** and its laboratory-synthesized analogues. These methods influence the material's final properties, such as crystallinity, particle size, and surface area.

Experimental Protocol: Facile Aqueous Synthesis of Basolite F300-like Material

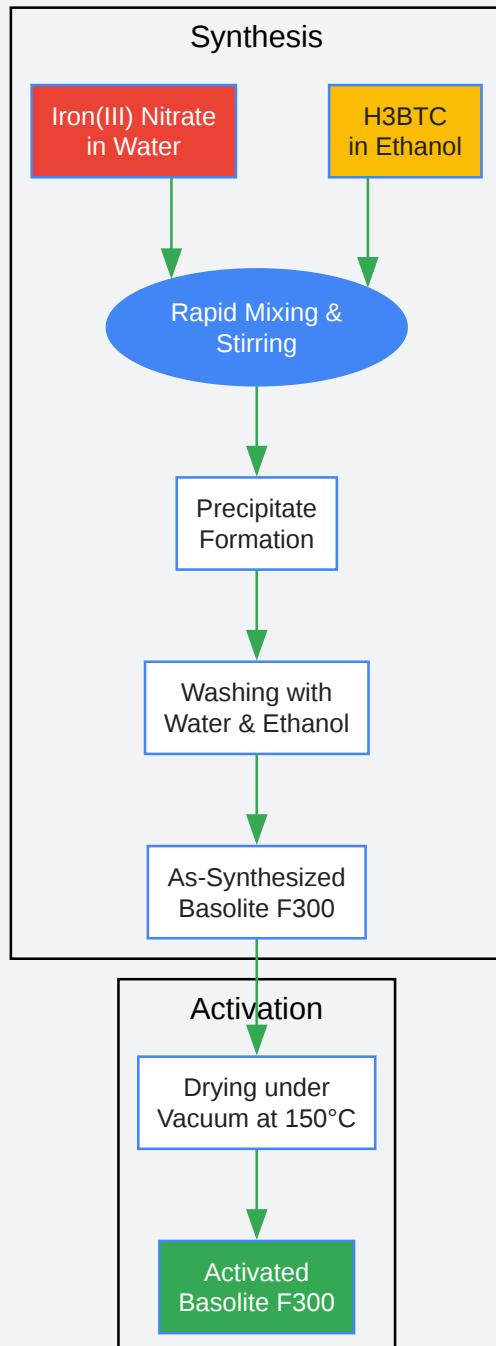
This protocol describes a rapid, environmentally friendly synthesis of an Fe-BTC material with properties similar to commercial **Basolite F300**.[1][2]

Materials:

- Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
- 1,3,5-Benzenetricarboxylic acid (H₃BTC)
- Deionized water
- Ethanol

Procedure:

- Dissolve 1.21 g of $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ in 15 mL of deionized water.
- Dissolve 0.52 g of H₃BTC in 15 mL of ethanol.
- Rapidly mix the two solutions at room temperature with vigorous stirring.
- A reddish-orange precipitate will form immediately. Continue stirring for 10 minutes.
- Collect the solid product by centrifugation or filtration.
- Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted precursors.
- Dry the material under vacuum at 150 °C for 12 hours to activate the framework.


Activation Protocol

Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for guest molecules.

Procedure:

- Place the as-synthesized, washed material in a vacuum oven.
- Gradually increase the temperature to 150-180 °C over several hours.
- Maintain the temperature under a dynamic vacuum for 12-24 hours.
- Cool the material to room temperature under vacuum before handling.

Synthesis and Activation of Basolite F300

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis and activation process of **Basolite F300**.

Characterization of Basolite F300

A multi-technique approach is essential to fully characterize the structure, porosity, and stability of **Basolite F300**.

Experimental Protocols for Characterization

- Powder X-ray Diffraction (PXRD): To assess the crystallinity and phase purity of the synthesized material. Data is typically collected using a diffractometer with Cu K α radiation.
- Scanning Electron Microscopy (SEM): To visualize the particle morphology and size distribution. Samples are coated with a conductive material (e.g., gold) before imaging.
- Transmission Electron Microscopy (TEM): To observe the internal structure and nanoparticle dimensions. The sample is dispersed in a solvent and drop-casted onto a TEM grid.
- Nitrogen Physisorption: To determine the BET surface area, pore volume, and pore size distribution. The analysis is performed at 77 K after degassing the sample under vacuum.
- Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material. The sample is heated under a controlled atmosphere (e.g., nitrogen or air) while monitoring its weight loss.
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the coordination of the carboxylate linkers to the iron centers.

Basolite F300 in Drug Delivery

The use of MOFs as drug delivery vehicles is a rapidly expanding field of research.[9][10][11][12] Iron-based MOFs like **Basolite F300** are particularly attractive due to the natural biocompatibility of iron.[6][7] The high porosity allows for significant drug loading, and the tunable surface chemistry enables controlled release and targeted delivery.[13][14]

Drug Loading and Release: An Overview

Drug molecules can be loaded into **Basolite F300** through various mechanisms, primarily via diffusion into the porous network. The release of the drug is often triggered by changes in the physiological environment, such as pH.[10] For instance, the lower pH of tumor

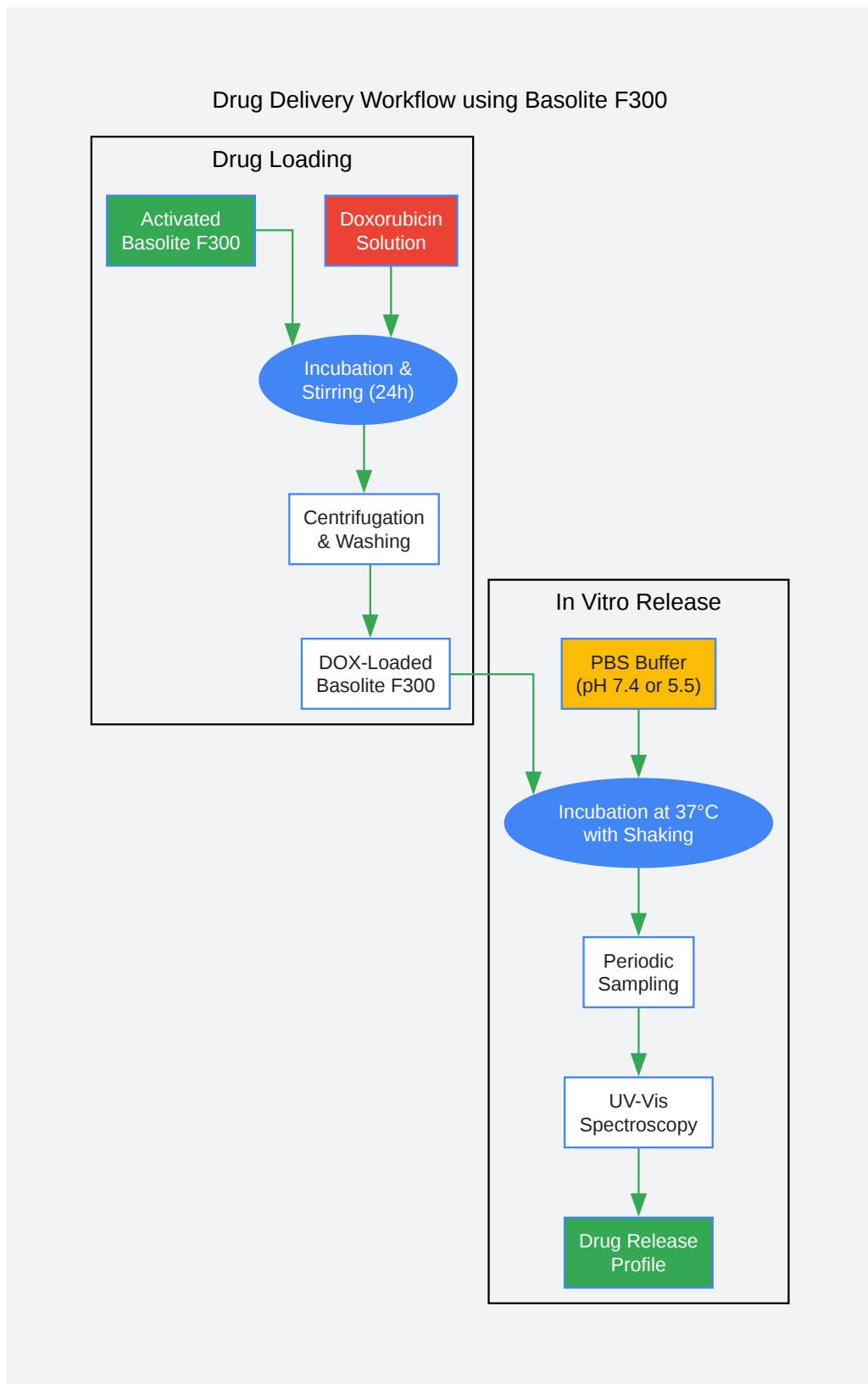
microenvironments can facilitate the degradation of the MOF structure, leading to targeted drug release.[10]

Experimental Protocol: Loading of Doxorubicin (DOX) into Basolite F300

This protocol is based on procedures reported for the loading of DOX into MIL-100(Fe).[6]

Materials:

- Activated **Basolite F300**
- Doxorubicin hydrochloride (DOX)
- Phosphate-buffered saline (PBS), pH 7.4
- Deionized water


Procedure:

- Disperse 10 mg of activated **Basolite F300** in 10 mL of deionized water.
- Prepare a 1 mg/mL solution of DOX in deionized water.
- Add 5 mL of the DOX solution to the **Basolite F300** suspension.
- Stir the mixture at room temperature in the dark for 24 hours to allow for drug loading.
- Collect the DOX-loaded MOF by centrifugation.
- Wash the product with deionized water to remove any surface-adsorbed drug.
- Dry the final product under vacuum.
- The amount of loaded DOX can be quantified by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.

Experimental Protocol: In Vitro Drug Release Study

Procedure:

- Disperse a known amount of DOX-loaded **Basolite F300** in a specific volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively).
- Incubate the suspension at 37 °C with gentle shaking.
- At predetermined time intervals, collect an aliquot of the release medium after centrifugation.
- Replace the withdrawn volume with fresh release medium to maintain a constant volume.
- Analyze the concentration of released DOX in the collected aliquots using UV-Vis spectroscopy.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Facile synthesis of the Basolite F300-like nanoscale Fe-BTC framework and its lithium storage properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 7. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 10. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 12. Metal-organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 13. Utilization of Functionalized Metal-Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilization of Functionalized Metal-Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Basolite F300: A Comprehensive Technical Review for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12053979#literature-review-of-basolite-f300-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com